molecular formula C11H16N2O2 B8781354 Tert-butyl 1-phenylhydrazinecarboxylate

Tert-butyl 1-phenylhydrazinecarboxylate

Cat. No.: B8781354
M. Wt: 208.26 g/mol
InChI Key: NLQZMWDNQGOWHY-UHFFFAOYSA-N
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Description

N-Boc-N-phenyl-hydrazine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylhydrazine moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-phenyl-hydrazine typically involves the reaction of phenylhydrazine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

PhNHNH2+(Boc)2OPhNHNHBoc+CO2+t-BuOH\text{PhNHNH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{PhNHNHBoc} + \text{CO}_2 + \text{t-BuOH} PhNHNH2​+(Boc)2​O→PhNHNHBoc+CO2​+t-BuOH

Industrial Production Methods

Industrial production of N-Boc-N-phenyl-hydrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-phenyl-hydrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid, or other mild acids.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and isocyanates.

Major Products Formed

    Deprotection: Phenylhydrazine.

    Substitution: Substituted hydrazines, depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-Boc-N-phenyl-hydrazine primarily involves the reactivity of the hydrazine moiety. The Boc group serves as a protecting group, allowing selective reactions at the hydrazine nitrogen. Upon deprotection, the free hydrazine can participate in various chemical reactions, such as nucleophilic substitution and condensation .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-N-methyl-hydrazine: Similar in structure but with a methyl group instead of a phenyl group.

    N-Boc-N-ethyl-hydrazine: Similar in structure but with an ethyl group instead of a phenyl group.

    N-Cbz-N-phenyl-hydrazine: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.

Uniqueness

N-Boc-N-phenyl-hydrazine is unique due to the presence of the phenyl group, which can influence the reactivity and stability of the compound. The Boc protecting group provides stability under basic and nucleophilic conditions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl N-amino-N-phenylcarbamate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3

InChI Key

NLQZMWDNQGOWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

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